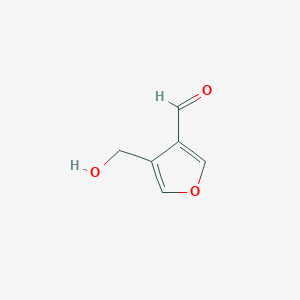![molecular formula C28H20Br2O B515054 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515054.png)
1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~0~11,16~]heptadeca-3,5,7,11,13,15-hexaene is a complex organic compound known for its unique structural properties
Métodos De Preparación
The synthesis of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~0~11,16~]heptadeca-3,5,7,11,13,15-hexaene involves multiple steps, typically starting with the formation of the core tetracyclic structureThe reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective bromination of the desired positions on the molecule .
Análisis De Reacciones Químicas
1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene include:
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride: Known for its use in organic electronics and photonics.
2,7-Dibromo-10-methylacridone: Used as an intermediate in the synthesis of photocatalysts.
The uniqueness of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~
Propiedades
Fórmula molecular |
C28H20Br2O |
|---|---|
Peso molecular |
532.3g/mol |
Nombre IUPAC |
1,10-dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.03,8.011,16]heptadeca-3,5,7,11,13,15-hexaene |
InChI |
InChI=1S/C28H20Br2O/c29-27-23-17-9-10-18-24(23)28(30,31-27)26(20-13-5-2-6-14-20)22-16-8-7-15-21(22)25(27)19-11-3-1-4-12-19/h1-18,25-26H |
Clave InChI |
GMNVPANOTJWJLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4(C5=CC=CC=C5C2(O4)Br)Br)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4(C5=CC=CC=C5C2(O4)Br)Br)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}-1,3-benzodioxole](/img/structure/B514971.png)







![N-(4-methylphenyl)-N-[7,7,11,13,13-pentamethyl-2-thia-4-azatetracyclo[7.5.1.1~1,11~.0~5,15~]hexadeca-5(15),9-dien-3-ylidene]amine](/img/structure/B514988.png)
![1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one](/img/structure/B514991.png)
![4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide](/img/structure/B514995.png)
![3',3',4,6,6-Pentamethyl-spiro(bicyclo[2.2.2]octane-7,5'-cyclohexane)-1',2-diol](/img/structure/B514996.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carbonitrile](/img/structure/B514997.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl acetate](/img/structure/B514998.png)
